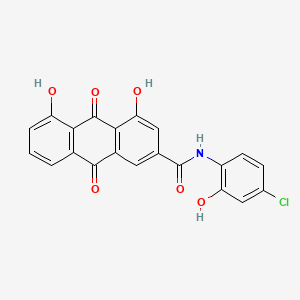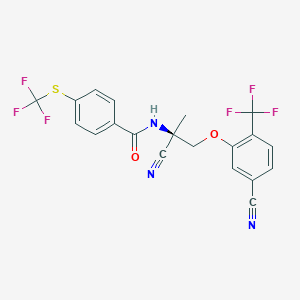
iPAF1C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
iPAF1C is a first-in-class, small-molecule inhibitor of the polymerase-associated factor 1 complex (PAF1C). This compound disrupts PAF1 chromatin occupancy and induces the global release of promoter-proximal paused RNA polymerase II into gene bodies . It has shown potential in enhancing the activity of diverse HIV-1 latency reversal agents .
Preparation Methods
The preparation of iPAF1C involves a molecular docking-based compound screen in silico and global sequencing-based candidate evaluation in vivo . The specific synthetic routes and reaction conditions for this compound are proprietary and not publicly disclosed. it is known that the compound has a molecular formula of C27H26BrFN4O and a molecular weight of 521.42 .
Chemical Reactions Analysis
iPAF1C undergoes various chemical reactions, primarily focusing on its interaction with the polymerase-associated factor 1 complex. The compound binds specifically to CTR9 and disrupts the PAF1-CTR9 interaction . This disruption enhances HIV-1 latency reversal by inducing the global release of promoter-proximal paused RNA polymerase II into gene bodies . The major products formed from these reactions are not explicitly detailed in the available literature.
Scientific Research Applications
iPAF1C has significant scientific research applications, particularly in the field of HIV-1 latency reversal. It enhances the activity of diverse HIV-1 latency reversal agents both in cell line latency models and in primary cells from persons living with HIV-1 . The compound’s ability to disrupt PAF1 chromatin occupancy and induce the global release of promoter-proximal paused RNA polymerase II makes it a valuable tool in studying gene expression regulation and viral latency .
Mechanism of Action
The mechanism of action of iPAF1C involves its specific binding to CTR9, a component of the polymerase-associated factor 1 complex . This binding disrupts the PAF1-CTR9 interaction, leading to the release of promoter-proximal paused RNA polymerase II into gene bodies . This process mimics acute PAF1 subunit depletion and impairs RNA polymerase II pausing at heat shock-down-regulated genes . The molecular targets and pathways involved include the polymerase-associated factor 1 complex and RNA polymerase II .
Comparison with Similar Compounds
iPAF1C is unique in its specific inhibition of the polymerase-associated factor 1 complex. Similar compounds include other small-molecule inhibitors that target transcriptional regulators, but this compound stands out due to its first-in-class status and its specific mechanism of action . Other compounds that may have similar applications include inhibitors of other transcriptional regulators, but none have been shown to have the same specific effects on the polymerase-associated factor 1 complex .
Properties
Molecular Formula |
C27H26BrFN4O |
|---|---|
Molecular Weight |
521.4 g/mol |
IUPAC Name |
N-(4-bromo-3-methylphenyl)-1-[1-[(3-fluorophenyl)methyl]benzimidazol-2-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C27H26BrFN4O/c1-18-15-22(9-10-23(18)28)30-26(34)20-11-13-32(14-12-20)27-31-24-7-2-3-8-25(24)33(27)17-19-5-4-6-21(29)16-19/h2-10,15-16,20H,11-14,17H2,1H3,(H,30,34) |
InChI Key |
ZQBFGPMVFJLIPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2CCN(CC2)C3=NC4=CC=CC=C4N3CC5=CC(=CC=C5)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


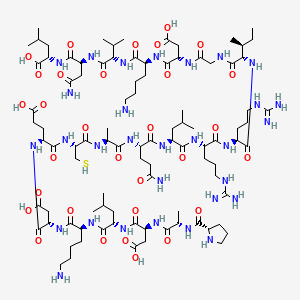
![disodium;3-[[4-[(2-chlorophenyl)-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-N-ethylanilino]methyl]benzenesulfonate](/img/structure/B12374804.png)
![disodium;4-[(5-carbamoyl-1-ethyl-6-hydroxy-4-methyl-2-oxopyridin-3-yl)diazenyl]-6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzene-1,3-disulfonate](/img/structure/B12374806.png)

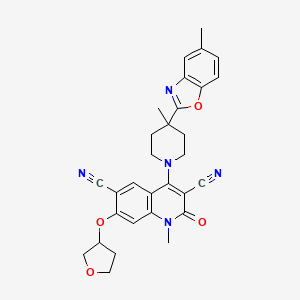
![(3R)-3-[4-[4-[(4S)-1-[[2,6-dimethoxy-4-(1,4,5-trimethyl-6-oxopyridin-3-yl)phenyl]methyl]-3,3-difluoropiperidin-4-yl]piperazin-1-yl]-3-fluoroanilino]piperidine-2,6-dione](/img/structure/B12374821.png)

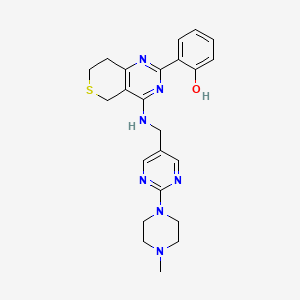
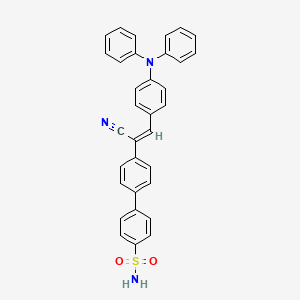
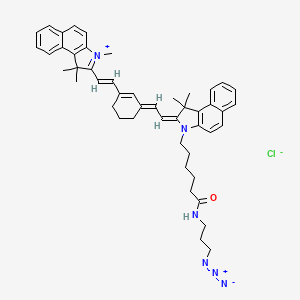
![(Z,6R)-6-[(2R,4aR,4bS,7S,8S,9aS)-8-(2-carboxyethyl)-4a,4b,8-trimethyl-1-methylidene-7-prop-1-en-2-yl-3,4,5,6,7,9a-hexahydro-2H-fluoren-2-yl]-2-methylhept-2-enoic acid](/img/structure/B12374866.png)
![Sodium;[2-[(2-chloro-5-nitrophenyl)diazenyl]-4-formyl-5-hydroxy-6-methylpyridin-3-yl]methyl hydrogen phosphate;hydrate](/img/structure/B12374869.png)
